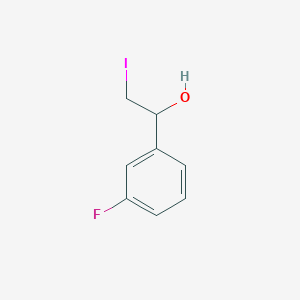
1-(3-Fluorophenyl)-2-iodoethan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-Fluorophenyl)-2-iodoethan-1-ol is an organic compound that features a fluorophenyl group and an iodine atom attached to an ethan-1-ol backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Fluorophenyl)-2-iodoethan-1-ol typically involves the reaction of 3-fluorobenzene with ethylene oxide in the presence of a strong base, followed by iodination. The reaction conditions often require careful control of temperature and pH to ensure high yield and purity of the product.
Industrial Production Methods: Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes. The process may be optimized for efficiency and cost-effectiveness, incorporating advanced techniques such as continuous flow reactors and automated control systems.
Análisis De Reacciones Químicas
Types of Reactions: 1-(3-Fluorophenyl)-2-iodoethan-1-ol undergoes various chemical reactions, including:
Oxidation: Conversion to corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction to alkanes or alcohols using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Halogen exchange reactions where the iodine atom is replaced by other halogens or functional groups using reagents like sodium iodide or silver nitrate.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium iodide in acetone.
Major Products Formed:
Oxidation: 1-(3-Fluorophenyl)-2-oxoethan-1-ol or 1-(3-Fluorophenyl)-2-carboxyethan-1-ol.
Reduction: 1-(3-Fluorophenyl)-2-ethanol.
Substitution: 1-(3-Fluorophenyl)-2-chloroethan-1-ol or 1-(3-Fluorophenyl)-2-bromoethan-1-ol.
Aplicaciones Científicas De Investigación
1-(3-Fluorophenyl)-2-iodoethan-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific enzymes or receptors.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mecanismo De Acción
The mechanism of action of 1-(3-Fluorophenyl)-2-iodoethan-1-ol involves its interaction with molecular targets such as enzymes and receptors. The fluorophenyl group enhances its binding affinity, while the iodine atom may facilitate specific interactions or modifications. The compound can modulate various biochemical pathways, leading to its observed effects.
Comparación Con Compuestos Similares
- 1-(3-Fluorophenyl)-2-chloroethan-1-ol
- 1-(3-Fluorophenyl)-2-bromoethan-1-ol
- 1-(3-Fluorophenyl)-2-ethanol
Comparison: 1-(3-Fluorophenyl)-2-iodoethan-1-ol is unique due to the presence of the iodine atom, which imparts distinct reactivity and interaction profiles compared to its chloro and bromo analogs. The fluorophenyl group also contributes to its unique chemical and biological properties, making it a valuable compound for various applications.
Propiedades
Fórmula molecular |
C8H8FIO |
|---|---|
Peso molecular |
266.05 g/mol |
Nombre IUPAC |
1-(3-fluorophenyl)-2-iodoethanol |
InChI |
InChI=1S/C8H8FIO/c9-7-3-1-2-6(4-7)8(11)5-10/h1-4,8,11H,5H2 |
Clave InChI |
ZWKJZTMHENFXAC-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC(=C1)F)C(CI)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[(1-Phenylpropyl)amino]butan-2-ol](/img/structure/B13319259.png)
amine](/img/structure/B13319261.png)

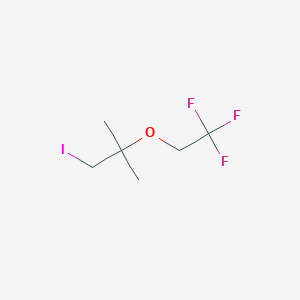


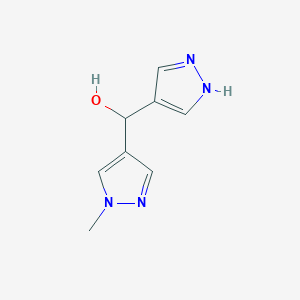
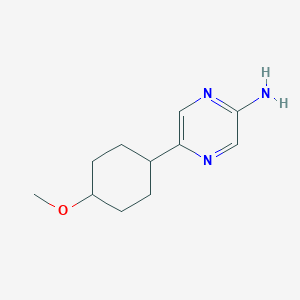
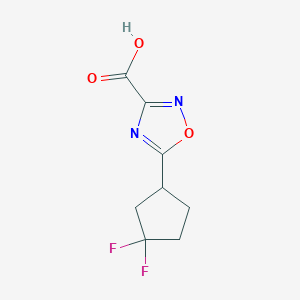
![{2-Propylpyrazolo[1,5-a]pyrimidin-7-yl}methanamine](/img/structure/B13319310.png)
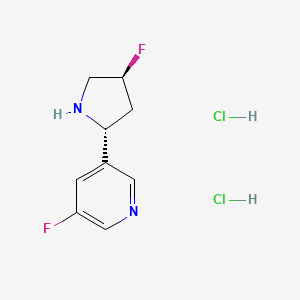
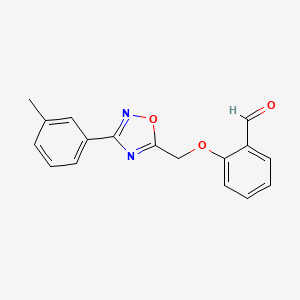
![3-Bromo-4-[(2-fluorophenyl)methoxy]oxolane](/img/structure/B13319325.png)
![3-(1H-Imidazol-1-yl)-8-azabicyclo[3.2.1]octane](/img/structure/B13319333.png)
